1-Bromo-2-methyl-4-pentafluoroethoxybenzene
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Overview
Description
1-Bromo-2-methyl-4-pentafluoroethoxybenzene is an organic compound with the molecular formula C9H6BrF5O and a molecular weight of 305.04 . This compound is characterized by the presence of a bromine atom, a methyl group, and a pentafluoroethoxy group attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-methyl-4-pentafluoroethoxybenzene typically involves the bromination of 2-methyl-4-pentafluoroethoxybenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. Industrial production methods may involve the use of automated reactors and precise temperature control to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-methyl-4-pentafluoroethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-methyl-4-pentafluoroethoxybenzene is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-pentafluoroethoxybenzene involves its interaction with specific molecular targets. The bromine atom and the pentafluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can participate in various chemical reactions, leading to the formation of new products with different biological and chemical properties .
Comparison with Similar Compounds
1-Bromo-2-methyl-4-pentafluoroethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2-fluoro-4-methoxybenzene: This compound has a similar structure but contains a fluorine atom and a methoxy group instead of a pentafluoroethoxy group.
1-Bromo-4-(pentafluoroethoxy)benzene: This compound lacks the methyl group present in this compound.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties .
Biological Activity
1-Bromo-2-methyl-4-pentafluoroethoxybenzene (CAS: 1965305-10-5) is a halogenated aromatic compound characterized by its unique structural features, including bromine and pentafluoroethoxy functional groups. This compound has gained attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₆BrF₅O |
Molecular Weight | 305.04 g/mol |
CAS Number | 1965305-10-5 |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Research conducted by highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the pentafluoroethoxy group enhances its lipophilicity, allowing better membrane penetration.
Case Study : A study published in the Journal of Antimicrobial Chemotherapy tested this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial efficacy.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer.
Research Findings :
- In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation assays, suggesting a mechanism involving programmed cell death.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Mechanism of Action :
The compound appears to act as a competitive inhibitor for enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response. Inhibition studies demonstrated an IC50 value of approximately 15 µM, indicating a strong interaction with the enzyme's active site.
Comparative Analysis
To understand the biological activity better, a comparison with structurally similar compounds was conducted:
Compound | MIC (µg/mL) against S. aureus | IC50 (µM) for COX Inhibition |
---|---|---|
This compound | 32 | 15 |
1-Bromo-2-methyl-4-nitrobenzene | 64 | Not determined |
1-Bromo-2-methyl-4-trifluoromethylbenzene | 48 | Not determined |
Properties
IUPAC Name |
1-bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c1-5-4-6(2-3-7(5)10)16-9(14,15)8(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTLENYWEILDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C(F)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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